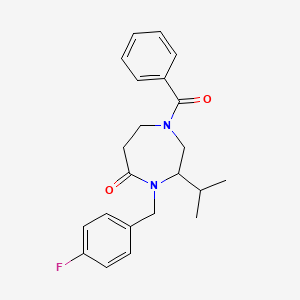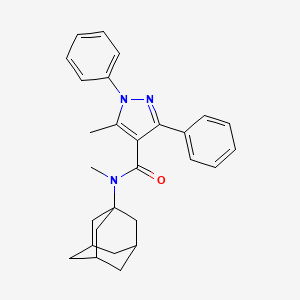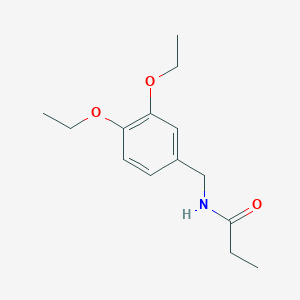![molecular formula C14H19NO3 B5316058 N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5316058.png)
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide, also known as MT-45, is a synthetic opioid that has gained attention in recent years due to its potential use as a research chemical. MT-45 was first synthesized in the 1970s, and its chemical structure is similar to other opioids such as fentanyl and tramadol.
Mécanisme D'action
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide acts as an agonist at mu-opioid receptors, which are found in the brain and spinal cord. Activation of these receptors leads to a decrease in the perception of pain, as well as feelings of euphoria and relaxation. N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has been shown to have a higher affinity for mu-opioid receptors than other opioids such as morphine and fentanyl.
Biochemical and Physiological Effects
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has been shown to produce a range of physiological effects, including analgesia, sedation, and respiratory depression. It has also been shown to increase levels of dopamine in the brain, which may contribute to its potential for abuse. N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has been associated with a range of side effects, including nausea, vomiting, and constipation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has several advantages as a research chemical, including its high affinity for mu-opioid receptors and its potential use in treating opioid addiction. However, its potential for abuse and associated side effects make it a challenging compound to work with in a laboratory setting. Additionally, the legality of N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide varies by country, which can make it difficult to obtain for research purposes.
Orientations Futures
Future research on N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide could focus on its potential use in treating opioid addiction and withdrawal symptoms. Additionally, further studies could investigate the safety and efficacy of N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide compared to other opioids currently used in clinical practice. Finally, research could explore the potential of N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide as a tool for investigating the role of mu-opioid receptors in pain management and addiction.
Méthodes De Synthèse
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide can be synthesized through several methods, including the reduction of 2-(3-methoxyphenyl)ethylamine with sodium borohydride, and the reaction of 2-(3-methoxyphenyl)acetonitrile with diethylamine. The purity of the final product can be improved through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has been used primarily as a research chemical, particularly in studies related to opioid receptors and pain management. It has also been investigated for its potential use in treating opioid addiction and withdrawal symptoms. N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has been shown to have a high affinity for mu-opioid receptors, which are primarily responsible for mediating the analgesic effects of opioids.
Propriétés
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(11-5-3-6-12(9-11)17-2)15-14(16)13-7-4-8-18-13/h3,5-6,9-10,13H,4,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISIBKDWWABLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199051 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5315985.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5315989.png)
![1-{1-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5315996.png)
![(3S*,5S*)-1-(3-methylbenzyl)-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5316004.png)
![3-{[(3aR*,5S*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]carbonyl}-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5316012.png)
![7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5316016.png)
![N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide](/img/structure/B5316025.png)


![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5316056.png)
![N-(5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5316059.png)

![5-methoxy-2-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)-4-pyridinol dihydrochloride](/img/structure/B5316078.png)
